molecular formula C17H21ClN8OS B2678130 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 898449-23-5

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2678130
CAS No.: 898449-23-5
M. Wt: 420.92
InChI Key: KQLWKKUGQOAYSJ-UHFFFAOYSA-N
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Description

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolotriazine core, ethylamino groups, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
  • 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

Uniqueness

The uniqueness of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Biological Activity Overview

Research has shown that compounds containing the triazole moiety exhibit a range of biological activities including antiviral , antitumor , and antimicrobial effects. The specific compound under consideration has been evaluated for its cytotoxic effects on various cancer cell lines and its potential as an anti-infective agent.

Antitumor Activity

A study highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and subsequent mitotic catastrophe. In vitro assays demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in melanoma (A375) cells to as low as 6% after 48 hours of treatment .

Cell LineConcentration (µM)Viability (%)
A375106
MCF-75043.4
HCT-1166.2IC50

The biological activity of this compound appears to be mediated through multiple pathways:

  • Apoptosis Induction : Flow cytometry analyses confirmed increased apoptosis markers after treatment.
  • Cell Cycle Arrest : The compound caused significant accumulation of cells in the mitotic phase.
  • Target Protein Interaction : Proteomic studies utilizing SILAC identified specific protein targets that are modulated by the compound, indicating a novel mechanism distinct from traditional chemotherapeutics .

Antiviral Properties

In addition to its antitumor effects, compounds similar to this triazole derivative have demonstrated antiviral properties. Studies suggest that triazole-thiones can inhibit viral replication by targeting viral enzymes essential for their lifecycle . This opens avenues for further exploration in antiviral drug development.

Study on Cytotoxicity

In a recent study involving various derivatives of triazoles, it was found that modifications at specific positions on the triazole ring significantly impacted cytotoxicity against different cancer cell lines. For instance, derivatives with hydrophobic substituents showed improved activity compared to their less substituted counterparts .

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications in oncology and virology. The compound's ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatments.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-11(18)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLWKKUGQOAYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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